
5-chloro-1-propyl-1H-indole-2,3-dione
Overview
Description
5-chloro-1-propyl-1H-indole-2,3-dione is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
The synthesis of 5-chloro-1-propyl-1H-indole-2,3-dione typically involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . For industrial production, the process may be optimized to increase yield and purity, often involving the use of specific catalysts and controlled reaction environments .
Chemical Reactions Analysis
Scientific Research Applications
5-chloro-1-propyl-1H-indole-2,3-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-1-propyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-chloro-1-propyl-1H-indole-2,3-dione can be compared with other indole derivatives such as:
5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Known for its potent antiviral activity.
5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Exhibits significant biological activity against certain cell lines.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Biological Activity
5-Chloro-1-propyl-1H-indole-2,3-dione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the indole family, characterized by its unique structure that includes a chloro group at the 5-position and a propyl group at the 1-position. This structural configuration is believed to enhance its biological activity compared to other indole derivatives.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound has shown potential as an inhibitor of aldehyde dehydrogenases (ALDH), which are crucial enzymes involved in metabolic pathways. Notably, the introduction of the 5-chloro group has been linked to restored potency in inhibiting ALDH2, suggesting that halogen substitution can significantly influence binding affinity and selectivity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxic effects against various cancer cell lines:
These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest.
Antiviral Activity
The compound has also been investigated for its antiviral properties. It has shown effectiveness against several viruses by inhibiting their replication processes. The specific mechanisms remain under investigation but may involve interference with viral enzyme activity or cellular entry pathways.
Case Studies and Research Findings
A study conducted by Xia et al. demonstrated that the introduction of a chloro group at the 5-position significantly enhanced the potency of certain indole derivatives against ALDH enzymes . This finding underscores the importance of structural modifications in developing effective inhibitors for therapeutic applications.
Another research effort focused on synthesizing a series of derivatives based on 5-chloro-1H-indole-2,3-dione to explore their chemotherapeutic activities. The results indicated that some derivatives exhibited enhanced anticancer properties compared to their parent compound .
Properties
IUPAC Name |
5-chloro-1-propylindole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h3-4,6H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUDFCOJUVSSHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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